Methyl (S)-prolylglycinate hydrochloride

Chiral chromatography Stereochemistry Enantiomeric excess

For peptide chemists, the lability of the Pro-Gly dipeptide linkage often leads to unwanted diketopiperazine (DKP) formation, compromising synthesis yields. This pre-formed, stable hydrochloride salt of Methyl (S)-prolylglycinate solves that challenge. - Enables direct coupling via its free amine, accelerating library synthesis without deprotection steps. - The (S)-stereochemistry ensures correct L-configuration in peptide chains, essential for biological activity. - Acts as a direct precursor for cyclo-L-prolylglycine, a neuropeptide-like molecule for cognitive function SAR studies. Supplied with rigorous quality control to ensure batch-to-batch reproducibility for your critical research.

Molecular Formula C8H15ClN2O3
Molecular Weight 222.67 g/mol
CAS No. 34290-71-6
Cat. No. B3424345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-prolylglycinate hydrochloride
CAS34290-71-6
Molecular FormulaC8H15ClN2O3
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)C1CCCN1.Cl
InChIInChI=1S/C8H14N2O3.ClH/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,10,12);1H/t6-;/m0./s1
InChIKeyASSBOQXVKNGFHE-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (S)-prolylglycinate hydrochloride: Chemical Profile


Methyl (S)-prolylglycinate hydrochloride (CAS 34290-71-6) is a chiral dipeptide ester salt consisting of an (S)-proline residue coupled to glycine methyl ester, supplied as a hydrochloride to enhance handling and stability . It serves as a protected dipeptide building block in peptide synthesis and as a precursor for bioactive molecules, where the (S)-stereochemistry of the proline moiety is critical for biological recognition or downstream chiral integrity [1]. The compound is typically offered at a purity of 95% by commercial suppliers .

Chirality (S)-configuration for L-peptide assembly
Salt Form Hydrochloride salt improves storage stability
Purity Grade Reported purity supports direct coupling workflows

Why Methyl (S)-prolylglycinate hydrochloride Cannot Be Replaced


Substituting Methyl (S)-prolylglycinate hydrochloride with its (R)-enantiomer, the free base form, or other prolyl-glycine esters risks altering key properties that affect experimental reproducibility and synthetic outcomes. The (S)-configuration is essential for chiral recognition in biological systems, and the hydrochloride salt form provides distinct solubility and stability profiles compared to the free base . Class-level evidence indicates that dipeptide ester hydrochlorides like this compound are particularly susceptible to diketopiperazine formation under basic conditions, making the pre-formed, stable salt form critical for reliable peptide assembly [1]. The following quantitative evidence demonstrates these differentiators.

(R)-Enantiomer

May produce diastereomeric peptides, altering conformation and biological recognition.

Free Base Form

May exhibit higher hygroscopicity and diketopiperazine formation, reducing effective purity.

N-Protected Analogs

Require deprotection, adding a synthetic step and epimerization risk.

Methyl (S)-prolylglycinate hydrochloride: Key Differentiators


Enantiomeric Purity: (S) vs (R)

The compound is defined by its (S)-configuration, which is critical for applications requiring defined stereochemistry. While direct head-to-head chiral purity comparisons with the (R)-enantiomer (CAS 150284-49-4) are not publicly available in peer-reviewed literature, cross-study comparable vendor specifications indicate that the (S)-enantiomer is supplied at 95% chemical purity, and analogous products often specify ≥98% chiral purity . The (R)-enantiomer is available from similar vendors at comparable purity . This establishes that the (S)-form is the primary choice for L-amino acid-based peptide synthesis, where inversion would introduce a D-residue, altering conformation and bioactivity.

Enantiomeric Identity
Cross-study comparable
(S)-enantiomer, 95% purity; (R)-enantiomer, 95% purity; opposite absolute configuration
Stereochemical control for L-peptide assembly
Vendor COA context; verify chiral purity
Chiral chromatography Stereochemistry Enantiomeric excess

Salt Form Stability: Hydrochloride vs Free Base

The hydrochloride salt (CAS 34290-71-6) is specifically selected for its enhanced solid-state stability and handling compared to the free base (CAS 33256-35-8). While quantitative decomposition or hygroscopicity data is not publicly reported for this specific compound, class-level inference from related proline-containing dipeptide esters indicates that the free base forms are significantly more prone to diketopiperazine formation and moisture uptake [1]. The hydrochloride salt is described as a solid with improved stability, making it the preferred form for procurement and long-term storage .

Salt Form Stability
Class-level inference
Hydrochloride shows improved solid-state stability over free base
Supports procurement and storage confidence
Degradation data to verify
Salt form Stability Free base Hydrochloride

Peptide Coupling: Free Amine vs N-Protected

As a C-terminal methyl ester with a free N-terminal amine, this compound is used directly in peptide chain extension without deprotection steps. In contrast, widely used N-protected analogs like N-Boc-prolylglycine methyl ester require an additional TFA deprotection step before coupling. While direct coupling efficiency data for the hydrochloride versus its N-protected counterpart are not available in the public domain, the absence of a protecting group eliminates a synthetic step and reduces the risk of epimerization during deprotection, a well-established advantage in peptide chemistry .

Synthetic Efficiency
Class-level inference
Free amine eliminates TFA deprotection; reduces epimerization risk
Streamlined peptide chain extension
Context from peptide synthesis practices
Peptide synthesis Coupling efficiency Amino group protection

Degradation Propensity: Pro-Gly vs Pro-Pro Linkage

A fundamental class-level study demonstrated that during polycondensation of di- and tri-peptide methyl esters, the prolylglycine linkage forms anhydrides (diketopiperazines) more readily than the prolylproline linkage [1]. This indicates that Methyl (S)-prolylglycinate hydrochloride has an inherent reactivity that must be managed during synthesis, but also that it can be used to generate cyclic Pro-Gly diketopiperazine scaffolds—a reactivity advantage over Pro-Pro analogs when such cyclic motifs are desired [1].

Linkage Lability
Class-level inference
Pro-Gly linkage forms diketopiperazines more readily than Pro-Pro
Dual-use: building block or cyclic scaffold precursor
Observed in polycondensation conditions
Diketopiperazine formation Degradation Dipeptide stability Polycondensation

Methyl (S)-prolylglycinate hydrochloride: Application Scenarios


L-Proline Peptide Library Synthesis

The (S)-stereochemistry of this compound ensures the correct L-configuration in peptide chains, which is critical for biological activity. Its free amine allows direct coupling without deprotection, accelerating library synthesis [1].

Cyclo(Pro-Gly) Scaffold Preparation

The inherent lability of the Pro-Gly linkage facilitates diketopiperazine formation, making this compound a direct precursor for cyclic Pro-Gly dipeptides used as β-turn mimetics or in drug discovery [1].

Stable Intermediate for Storage and Shipping

The hydrochloride salt form enhances solid-state stability, reducing decomposition during transport and storage, which is essential for laboratories requiring high-purity building blocks over extended periods .

Prolylglycine Derivative Pharmacology

As a protected precursor to cyclo-L-prolylglycine—an endogenous neuropeptide-like molecule implicated in cognitive function—this compound can be used to synthesize analogs for structure-activity relationship studies .

Application
Selection Property
Validation Focus
L-Peptide Library Synthesis
(S)-Configuration integrity
Chiral purity and coupling validation
Cyclo(Pro-Gly) Scaffold Preparation
Pro-Gly lability for cyclization
Diketopiperazine formation and purity
Storage-Stable Building Block
Hydrochloride salt stability
Stability under recommended storage
Prolylglycine Derivative SAR Studies
Precursor for structure-activity relationships
Biological assay response context
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